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Compound of Interest

Compound Name:

4'-CHLORO-3-(4-

METHOXYPHENYL)PROPIOPHE

NONE

CAS No.: 111302-58-0

Cat. No.: B058372

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7]
4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0) is a dihydrochalcone

derivative. Unlike its unsaturated counterpart (the chalcone), this molecule possesses a

saturated ethylene bridge connecting the two aromatic rings.

In drug development, this structural distinction is critical. While chalcones are reactive "Michael

acceptors" often associated with high cytotoxicity and pan-assay interference (PAINS), the

dihydrochalcone scaffold offers a stable, lipophilic pharmacophore. It is structurally homologous

to the aglycone moiety of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) and is

investigated for metabolic regulation and neuroprotection (AChE inhibition).
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This guide outlines the protocol for confirming the bioactivity of this specific dihydrochalcone,

comparing it against its reactive precursor (Chalcone) and established therapeutic standards.

Comparative Profile: The "Saturation" Effect

Feature

Target: 4'-Chloro-3-

(4-

methoxyphenyl)propi

ophenone

Alternative: (E)-4'-

Chloro-4-

methoxychalcone

Standard: Phlorizin

Structure
Saturated (Single

bond bridge)

Unsaturated (Double

bond bridge)

Glycosylated

Dihydrochalcone

Reactivity Chemically Stable
Reactive (Michael

Acceptor)
Hydrolytically Labile

Primary Bioactivity
Metabolic Modulation /

AChE Inhibition

Cytotoxic /

Antileishmanial
SGLT1/2 Inhibition

Toxicity Profile
Low (Suitable for

chronic models)

High (Non-specific

alkylation)
Low

Solubility High (Lipophilic) Moderate High (Hydrophilic)

Experimental Validation Strategy
To confirm the bioactivity of 4'-Chloro-3-(4-methoxyphenyl)propiophenone, researchers

must isolate its intrinsic activity from potential impurities (specifically the chalcone precursor).

The validation workflow focuses on Purity Confirmation, Cytotoxicity Profiling, and Functional

Metabolic Screening.

Visualizing the Validation Logic
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Figure 1: Step-wise validation workflow ensuring that observed bioactivity is intrinsic to the

dihydrochalcone scaffold and not due to reactive impurities.

Detailed Experimental Protocols
Protocol A: Purity Verification (Critical Step)
Rationale: The synthesis of dihydrochalcones often involves the reduction of chalcones.

Residual chalcone (even <1%) can skew toxicity data due to its high reactivity.

Instrument: HPLC with UV-Vis detector (254 nm and 320 nm).

Column: C18 Reverse Phase (5 µm, 4.6 x 250 mm).

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50:50 to 90:10 over 20 mins.

Differentiation Criteria:

Target (Dihydrochalcone): Elutes later (more lipophilic); UV

~270-280 nm (Acetophenone-like absorption).

Impurity (Chalcone): Elutes earlier; UV

~300-350 nm (Conjugated system absorption).

Acceptance: Chalcone peak area must be < 0.5%.

Protocol B: Comparative Cytotoxicity (MTT Assay)
Rationale: To demonstrate the safety advantage of the saturated scaffold over the unsaturated

chalcone.

Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney epithelial).

Controls:

Negative: 0.1% DMSO.

Positive (Toxic): (E)-4'-Chloro-4-methoxychalcone (The precursor).
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Test Compound: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (1 - 100 µM).

Procedure:

Seed cells (5x10³ cells/well) in 96-well plates. Incubate 24h.

Treat with compounds for 48h.

Add MTT reagent (0.5 mg/mL), incubate 4h.

Dissolve formazan in DMSO and read Absorbance at 570 nm.

Expected Outcome:

Chalcone:

(High toxicity).[1]

Dihydrochalcone (Target):

(Low toxicity).

Interpretation: The target is a safe scaffold for metabolic drug design.

Protocol C: Functional Glucose Uptake Assay (2-NBDG)
Rationale: As a lipophilic analog of Phlorizin aglycone, this compound is screened for

SGLT/GLUT modulation.

Reagent: 2-NBDG (Fluorescent glucose analog).

Procedure:

Starve HepG2 cells in glucose-free medium for 2h.

Treat with Target Compound (10, 50 µM) vs. Phlorizin (Positive Control).

Add 2-NBDG (100 µM) and incubate for 30 mins.

Wash with cold PBS x3.
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Measure fluorescence (Ex/Em: 465/540 nm).

Data Analysis: Calculate % Inhibition of Glucose Uptake relative to DMSO control.

Data Interpretation & Mechanism
The biological distinctiveness of 4'-Chloro-3-(4-methoxyphenyl)propiophenone lies in its

Structure-Activity Relationship (SAR). The saturation of the double bond breaks the conjugation

between the two aryl rings, altering both the electronic distribution and the spatial geometry.

Mechanism of Action Diagram
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Figure 2: Mechanistic divergence between the reactive chalcone precursor and the stable

dihydrochalcone target.

Summary of Expected Results
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Assay Metric
Target Compound
Performance

Interpretation

HPLC Purity % Area > 99.0%
Essential for valid

biological data.

MTT (HepG2) > 50 µM

Non-cytotoxic;

suitable for metabolic

drugs.

DPPH Scavenging > 200 µM

Weak antioxidant (due

to methoxy vs

hydroxy).

Glucose Uptake % Inhibition Moderate (20-40%)

Acts as a weak

aglycone inhibitor;

requires glycosylation

for potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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